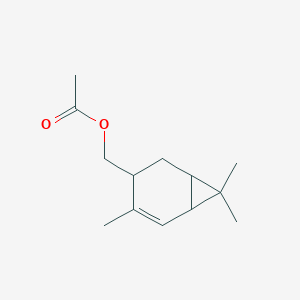

Ethyl 3-(4-methoxybenzoyl)propionate

Vue d'ensemble

Description

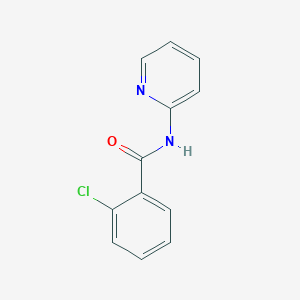

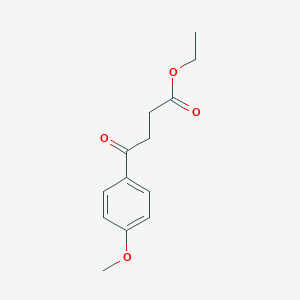

Ethyl 3-(4-methoxybenzoyl)propionate is a chemical compound of interest in various synthetic and analytical chemistry studies due to its unique structure and reactivity. This compound is associated with a variety of chemical reactions and possesses distinctive physical and chemical properties, making it a subject of scientific research.

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(4-methoxybenzoyl)propionate often involves reactions with carbonyl compounds, leading to the formation of products like 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing its versatility in synthetic chemistry (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

The molecular structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound closely related to ethyl 3-(4-methoxybenzoyl)propionate, has been elucidated using single-crystal X-ray diffraction techniques. This analysis highlights the importance of strong hydrogen bonds in the crystal packing of the compound, further demonstrating the compound's intricate molecular architecture (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Various chemical reactions, including synthesis and rearrangements, showcase the compound's reactivity. For example, the reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds has been studied, revealing complex reaction pathways leading to various products, indicating the compound's significant chemical reactivity (Shandala, Ayoub, & Mohammad, 1984).

Physical Properties Analysis

The physical properties, such as crystal structure and hydrogen bonding patterns, have been investigated for compounds related to ethyl 3-(4-methoxybenzoyl)propionate. These studies provide insights into the factors that influence the compound's stability and solubility, essential for its application in various chemical processes (Yeong et al., 2018).

Applications De Recherche Scientifique

Overview

Environmental Impact and Fate

Parabens, which are structurally related to Ethyl 3-(4-methoxybenzoyl)propionate, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various consumer products, have been identified as emerging contaminants. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents and are ubiquitous in surface water and sediments. This indicates a potential area of research for Ethyl 3-(4-methoxybenzoyl)propionate in environmental science, particularly in understanding its biodegradability and persistence in aquatic ecosystems (Haman et al., 2015).

Antioxidant Properties and Application

Research on various antioxidants and their methods of evaluation provides a framework for studying Ethyl 3-(4-methoxybenzoyl)propionate. The compound's potential antioxidant activity could be explored through various assays such as ORAC, HORAC, TRAP, and TOSC, among others. These assays are based on chemical reactions and spectrophotometry, offering a pathway to assess the antioxidant capacity of complex samples, which might include Ethyl 3-(4-methoxybenzoyl)propionate (Munteanu & Apetrei, 2021).

Toxicological Perspectives

Understanding the environmental and health-related impacts of chemicals similar to Ethyl 3-(4-methoxybenzoyl)propionate is crucial. Studies on the toxicological effects of sunscreens and related compounds on marine biota underscore the importance of assessing the safety profiles of chemical compounds before widespread use. The potential for bioaccumulation and ecological impacts offers another research dimension for Ethyl 3-(4-methoxybenzoyl)propionate, especially in its application in consumer products (da Silva et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-13(15)9-8-12(14)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUAOZFEVHSJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342859 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-methoxybenzoyl)propionate | |

CAS RN |

15118-67-9 | |

| Record name | Ethyl 3-(4-methoxybenzoyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)